molecular formula C18H10O8 B1515289 Isoeuphorbetin CAS No. 50886-61-8

Isoeuphorbetin

Cat. No. B1515289
CAS RN: 50886-61-8
M. Wt: 354.3 g/mol
InChI Key: MCLQXBHUUFURBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoeuphorbetin is a dimeric coumarin isolated from Viola philippica. It is a potent HCV protease inhibitor with an IC50 of 3.63 µg/mL .


Synthesis Analysis

The synthesis of this compound involves various methodologies developed for the synthesis of coumarins. Classical routes to coumarins include Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H10O8. Its molecular weight is 354.27 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve a variety of electrophilic and nucleophilic reagents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.27 and a molecular formula of C18H10O8. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

1. Potential in Diabetic Nephropathy Treatment

Isoeucommin A, a lignan compound similar to Isoeuphorbetin, has shown promising results in the treatment of diabetic nephropathy (DN). It alleviates inflammation and oxidative stress in both in vitro and in vivo DN models, potentially attenuating kidney injury by activating the Nrf2/HO-1 signaling pathway. This suggests its potential as an effective drug for DN treatment (Huang, Ouyang, & Liu, 2021).

2. Antidiabetic Effects

Isoorientin, another compound structurally similar to this compound, has been found to exert antidiabetic effects by activating the insulin signaling pathway in adipocytes. It reverses insulin resistance caused by TNF-α, stimulating glucose uptake and gene transcription related to the insulin signaling pathway. This highlights its role in the treatment of diabetes mellitus (Alonso-Castro, Zapata-Bustos, Gómez-Espinoza, & Salazar-Olivo, 2012).

3. Renoprotective Effects in Diabetes

Isorhamnetin, also similar to this compound, has demonstrated renoprotective effects in a type 2 diabetic rat model. It inhibits the NF-κB signaling pathway, reducing inflammatory mediators and oxidative stress, thereby alleviating diabetes-induced renal damage. This suggests a potential role in managing diabetic complications (Qiu, Sun, Zhang, Li, & Wang, 2016).

4. Metabolic and Genetic Insights in Diabetes

Advanced research methods, including machine learning and data mining, have been utilized to understand diabetes metabolism and genetics. This approach helps identify potential targets and mechanisms for therapeutic intervention, which may include compounds like this compound (Kavakiotis, Tsave, Salifoglou, Maglaveras, Vlahavas, & Chouvarda, 2017).

Safety and Hazards

Isoeuphorbetin is for research use only, not for human or veterinary use. In case of contact or ingestion, appropriate safety measures should be taken, including rinsing the skin or eyes with water, and seeking medical attention .

Mechanism of Action

Target of Action

Isoeuphorbetin is a potent inhibitor of the Hepatitis C Virus (HCV) protease . The HCV protease is a critical enzyme that plays a key role in the life cycle of the HCV, making it a primary target for therapeutic intervention.

Mode of Action

This compound interacts with the HCV protease, inhibiting its function

Biochemical Pathways

The inhibition of the HCV protease by this compound disrupts the life cycle of the HCV . This prevents the virus from replicating and spreading, thereby reducing the viral load in the body.

Result of Action

The inhibition of the HCV protease by this compound can lead to a reduction in the viral load of HCV . This can potentially alleviate the symptoms of HCV infection and slow the progression of the disease.

properties

IUPAC Name

8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O8/c19-9-5-7-1-3-13(22)26-18(7)15(17(9)24)14-8-2-4-12(21)25-11(8)6-10(20)16(14)23/h1-6,19-20,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLQXBHUUFURBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C(=C(C=C21)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What can we understand about the structure of isoeuphorbetin based on the research titles?

A1: While the provided abstracts lack structural data, both research titles [, ] explicitly mention "euphorbetin and this compound." The prefix "iso-" typically signifies isomers in chemistry, implying that euphorbetin and this compound share the same molecular formula but differ in the arrangement of their atoms. This suggests a close structural relationship between the two compounds.

Q2: What is the significance of developing "synthetic approaches" towards these bicoumarins?

A2: The research titles [, ] emphasize "synthetic approaches," indicating that obtaining these bicoumarins from natural sources might be challenging. Developing efficient synthetic routes is crucial for several reasons. First, it enables access to sufficient quantities of these compounds for further research, including biological activity studies. Second, it allows for the potential creation of analogs with improved properties, such as enhanced activity or reduced toxicity.

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